2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thioether linkage, and an octahydrobenzo[b][1,4]dioxin moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It is generally related to compounds useful asimmunomodulators . Immunomodulators are substances that help regulate or normalize the immune system.
Mode of Action
As an immunomodulator, it may interact with various components of the immune system to enhance or suppress specific immune responses .
Biochemical Pathways
As an immunomodulator, it could potentially influence a variety of immune responses, including the production of cytokines, the activation of t cells, and the function of macrophages .
Result of Action
As an immunomodulator, it could potentially have a wide range of effects, depending on the specific immune responses it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this synthesis can be optimized by careful selection of solvents and reaction temperatures, resulting in high-purity products suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share a similar core structure and are used in various applications, including OLEDs and pharmaceuticals.
Fluorophenyl thioethers: These compounds have similar functional groups and are studied for their chemical reactivity and biological activities.
Uniqueness
2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide stands out due to its combination of a fluorophenyl group, thioether linkage, and octahydrobenzo[b][1,4]dioxin moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-2,4-5,12,14-15H,3,6-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWVEAAEVDDLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CSC3=CC=C(C=C3)F)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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